One primary application of 6-Aza-2-thiothymine in scientific research lies in the field of mass spectrometry, particularly in the technique of Matrix-Assisted Laser Desorption/Ionization (MALDI). This technique allows researchers to analyze complex biomolecules like carbohydrates and glycans. 6-Aza-2-thiothymine serves as a matrix in negative ion mode MALDI, meaning it facilitates the ionization and detection of acidic glycans. Studies have shown that 6-Aza-2-thiothymine offers several advantages in this application, including:
6-Aza-2-thiothymine is a modified nucleobase that features a sulfur atom and an azole group in its structure, which is derived from thymine. The chemical formula for 6-Aza-2-thiothymine is C₄H₅N₃OS, and it has a molecular weight of approximately 145.16 g/mol. This compound is notable for its unique electronic properties, which arise from the presence of the nitrogen and sulfur atoms. It is primarily used as a pharmaceutical intermediate and in various analytical applications, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis of acidic glycans in negative ion mode .
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.
The biological activity of 6-Aza-2-thiothymine has been studied primarily in the context of its interactions with biological macromolecules. It exhibits properties that may influence DNA interactions and has potential applications as an antiviral agent. Its ability to form stable complexes with DNA suggests that it could interfere with nucleic acid processes, although specific mechanisms remain under investigation. Additionally, studies indicate that it may have photosensitizing properties, which could be leveraged in photodynamic therapy .
The synthesis of 6-Aza-2-thiothymine can be accomplished through various methods, including:
These methods allow for the production of 6-Aza-2-thiothymine with varying degrees of purity and yield depending on the specific approach used .
6-Aza-2-thiothymine finds applications across multiple fields:
Its versatility makes it a valuable compound in both research and industrial settings.
Interaction studies involving 6-Aza-2-thiothymine have revealed significant insights into its reactivity and biological implications. Research indicates that it can interact with low-energy electrons, which may affect its stability and reactivity under different conditions . Furthermore, studies on its excited-state dynamics show efficient intersystem crossing, suggesting potential applications in photochemistry and photobiology . These interactions underline its importance in both theoretical studies and practical applications.
Several compounds share structural similarities with 6-Aza-2-thiothymine. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Thymine | Pyrimidine base | Natural nucleobase; lacks sulfur functionality |
| 2-Thiothymine | Contains sulfur | Similar to thymine but includes a thiol group |
| 5-Methylcytosine | Methylated pyrimidine | Important epigenetic marker; affects gene expression |
| Uracil | Pyrimidine base | RNA component; lacks methyl and sulfur groups |
Uniqueness of 6-Aza-2-thiothymine: Its combination of azole and thiol functionalities provides distinct electronic properties not found in these similar compounds, making it particularly valuable for specialized applications in both biological and materials science contexts.
The fundamental approach to 6-Aza-2-thiothymine synthesis relies predominantly on condensation reactions between nitrogen-containing precursors and carbonyl compounds . The most established synthetic route involves the condensation of ethyl pyruvate with thiosemicarbazide under reflux conditions [7]. This reaction proceeds through the formation of a carbazone intermediate, which subsequently undergoes cyclization to yield the target triazine ring system [7].
The initial condensation step generates a carbazone derivative in quantitative yield when ethyl pyruvate reacts with thiosemicarbazide in ethanol under reflux for two hours [7]. This intermediate formation represents a critical step in establishing the carbon-nitrogen framework that will ultimately constitute the triazine ring [7]. Research findings demonstrate that the carbazone intermediate can be isolated and characterized before proceeding to the cyclization step [7].
Alternative condensation strategies employ different carbonyl-containing starting materials to access the triazine core structure [23]. Studies have shown that various pyruvate esters can serve as effective electrophilic partners in these condensation reactions [24]. The selection of the appropriate pyruvate derivative influences both the reaction kinetics and the final product yield [23] [24].
The condensation mechanism involves nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon of ethyl pyruvate [24]. This initial step forms an imine intermediate, which then undergoes intramolecular cyclization through attack of the hydrazine nitrogen on the ester carbonyl [24]. The process concludes with elimination of ethanol to form the triazine ring system [7].
Reaction conditions significantly impact the efficiency of the condensation process [7]. Temperature control proves essential, as excessive heating can lead to decomposition of the thiosemicarbazide starting material [22]. Solvent selection also influences the reaction outcome, with polar protic solvents generally providing superior results compared to aprotic alternatives [23].
| Condensation Method | Starting Materials | Reaction Time | Yield | Product Form |
|---|---|---|---|---|
| Ethyl pyruvate + Thiosemicarbazide | Ethyl pyruvate, thiosemicarbazide | 2 hours reflux | Quantitative | Carbazone intermediate |
| Direct condensation | Carbazide derivative, pyruvate | 2.5 hours reflux | Quantitative | Pale-yellow crystals |
| Modified conditions | Ethyl pyruvate, thiosemicarbazide | Variable | 85-95% | Crystalline product |
The incorporation of sulfur into the 6-Aza-2-thiothymine structure occurs through specific thiolation methodologies that establish the characteristic thiocarbonyl functionality . Direct sulfur substitution at the C2 position of 6-azathymine provides a streamlined pathway that avoids multi-step cyclization procedures . This approach represents a more efficient alternative to traditional methods that require extensive synthetic sequences .
Thiosemicarbazide serves as the primary sulfur source in most synthetic approaches to 6-Aza-2-thiothymine [7] [22]. The thiosemicarbazide molecule contains both the sulfur atom and the nitrogen framework necessary for triazine ring formation [22]. Upon reaction with pyruvate derivatives, the sulfur atom becomes incorporated into the final heterocyclic structure through cyclization processes [7].
Research has demonstrated that the thiolation process can be optimized through careful control of reaction conditions [25]. Sodium acetate frequently serves as a base catalyst to promote the cyclization step that incorporates the sulfur atom [26] [29]. The presence of acetate ion facilitates the intramolecular nucleophilic attack that closes the triazine ring while maintaining the thiocarbonyl functionality [26].
The cyclization step that incorporates sulfur requires specific pH conditions to proceed efficiently [25]. Basic conditions using sodium hydroxide in ethanol initially provided unsatisfactory yields due to competing side reactions [7]. However, fusion conditions employing sodium acetate in acetic acid significantly improved the reaction outcome, achieving 87% yield [7].
Alternative thiolation strategies involve the use of carbon disulfide as a sulfur source [28]. This approach requires treatment with potassium hydroxide followed by hydrazinolysis to generate the desired thiocarbonyl functionality [28]. While effective, this method involves additional steps compared to direct thiosemicarbazide condensation [28].
Temperature control during the thiolation process proves critical for maintaining product integrity [27]. Excessive heating can lead to desulfurization reactions that compromise the desired thiocarbonyl group [27]. Optimal conditions typically involve controlled heating at reflux temperatures with careful monitoring of reaction progress [7].
The purification of 6-Aza-2-thiothymine requires specific protocols to achieve pharmaceutical-grade purity while maintaining the integrity of the thiocarbonyl functionality [2] [13]. Recrystallization from ethanol represents the most commonly employed purification method [2]. Following synthesis, the crude product undergoes treatment with ethanol to dissolve impurities, followed by controlled cooling to promote crystal formation [2].
Crystallization from suitable solvents provides an effective means of obtaining pure 6-Aza-2-thiothymine crystals [2]. The selection of crystallization solvent significantly influences both the purity and the crystal morphology of the final product [21]. Ethanol serves as the preferred solvent due to its ability to selectively dissolve impurities while allowing controlled precipitation of the target compound [2].
Industrial purification protocols often incorporate ultrafiltration techniques using 50 kilodalton molecular weight cutoff membranes [13]. This approach proves particularly valuable when 6-Aza-2-thiothymine is used in nanocluster applications where trace impurities can significantly impact performance [13]. The ultrafiltration process removes both organic impurities and inorganic salts that may interfere with subsequent applications [13].
The crystallization process can be optimized through controlled cooling rates and seeding techniques [12]. Slow cooling rates generally produce larger, more uniform crystals with improved purity profiles [12]. Seeding with pre-formed crystals of the target compound can direct the crystallization process toward the desired polymorphic form [12].
Washing protocols following crystallization involve treatment with distilled water to remove residual salts and organic impurities [12]. The crystals are then dewatered and dried under controlled conditions to prevent decomposition [12]. Vacuum drying at ambient temperature provides optimal results while preserving the chemical integrity of the product [15].
Quality control during purification involves monitoring the melting point range to ensure consistency [14]. Pure 6-Aza-2-thiothymine exhibits a sharp melting point between 218-221°C [14]. Broadening of the melting point range typically indicates the presence of impurities that require additional purification steps [14].
| Purification Method | Conditions | Purity Achieved | Crystal Form |
|---|---|---|---|
| Ethanol recrystallization | 10 mL ethanol treatment | High purity | Crystalline solid |
| Ultrafiltration | 50 kDa membrane | Pharmaceutical grade | Not applicable |
| Water washing + drying | Distilled water, vacuum drying | Standard grade | Dried crystals |
| Controlled crystallization | Slow cooling, seeding | Premium grade | Uniform crystals |
The transition from laboratory-scale synthesis to industrial production of 6-Aza-2-thiothymine presents several significant challenges related to process scalability and economic viability [16]. Triazine synthesis methods generally require careful optimization for large-scale implementation due to the sensitivity of the reaction conditions [16]. The procedures developed for small-scale synthesis often require substantial modification to achieve consistent results at industrial scales [16].
Heat management represents a primary concern during scale-up operations [19]. The condensation reactions used to form the triazine ring are typically exothermic, requiring sophisticated temperature control systems to prevent localized overheating [19]. Industrial reactors must incorporate efficient heat removal systems to maintain optimal reaction temperatures throughout the process [19].
Solvent recovery and recycling present additional challenges for industrial implementation [16]. The synthesis of 6-Aza-2-thiothymine typically requires ethanol as both reaction medium and crystallization solvent [7]. Industrial processes must incorporate solvent recovery systems to maintain economic viability while minimizing environmental impact [16].
The crystallization step poses particular challenges for scale-up due to the need for controlled nucleation and crystal growth [20]. Industrial crystallization requires sophisticated mixing systems to ensure uniform conditions throughout large reaction volumes [20]. The formation of crystalline covalent triazine frameworks demonstrates that careful control of crystallization conditions can significantly impact product quality [20].
Quality control systems for industrial production must ensure consistent product specifications across different batch sizes [16]. The mild reaction conditions and high yields typically achieved in laboratory settings may not translate directly to industrial scales without process optimization [16]. Continuous monitoring of reaction parameters becomes essential for maintaining product quality and yield [16].
Raw material sourcing represents another scalability challenge, particularly for specialized reagents like thiosemicarbazide [22]. Industrial production requires reliable suppliers capable of providing consistent quality starting materials in bulk quantities [22]. The availability and cost of these specialized reagents can significantly impact the economic feasibility of large-scale production [22].
The infrared spectroscopic characterization of 6-Aza-2-thiothymine reveals distinctive vibrational modes that provide unambiguous identification of its functional groups and molecular structure [1]. The Fourier transform infrared spectroscopy analysis demonstrates characteristic absorption bands that reflect the unique heterocyclic framework of this modified nucleobase.
The most prominent spectroscopic features include a broad absorption band centered at 3415 wavenumber inverse centimeters, which corresponds to the hydroxyl group stretching vibration associated with tautomeric forms of the molecule [1]. This broad nature indicates extensive hydrogen bonding interactions, consistent with the compound's ability to exist in multiple tautomeric states. A sharp, intense absorption at 3148 wavenumber inverse centimeters is attributed to the nitrogen-hydrogen stretching vibration, reflecting the presence of secondary amine functionalities within the triazine ring system [1].
The carbonyl region exhibits a characteristic strong absorption at 1680 wavenumber inverse centimeters, assigned to the carbon-oxygen double bond stretching vibration [1]. This frequency is notably shifted compared to conventional ketones due to the electron-withdrawing effects of the adjacent nitrogen atoms and the conjugated heterocyclic system. The ring skeletal vibrations manifest as a strong band at 1606 wavenumber inverse centimeters, corresponding to carbon-nitrogen ring stretching modes that are characteristic of pyrimidine-like structures [1].
| Frequency (wavenumber inverse centimeters) | Assignment | Intensity | Structural Significance |
|---|---|---|---|
| 3415 (broad) | Hydroxyl stretch | Strong | Tautomeric forms, hydrogen bonding |
| 3148 | Nitrogen-hydrogen stretch | Strong | Secondary amine functionality |
| 1680 | Carbon-oxygen stretch | Strong | Carbonyl group in conjugated system |
| 1606 | Carbon-nitrogen ring vibration | Strong | Heterocyclic ring skeleton |
| 1270 | Carbon-nitrogen stretch | Medium | Ring connectivity |
| 1164 | Carbon-nitrogen stretch | Medium | Secondary ring vibrations |
| 804 | Nitrogen-hydrogen bending | Strong | Out-of-plane deformation |
The fingerprint region below 1500 wavenumber inverse centimeters contains medium-intensity absorptions at 1270 and 1164 wavenumber inverse centimeters, both assigned to carbon-nitrogen stretching vibrations that provide information about the ring connectivity and electronic environment [2]. The strong absorption at 804 wavenumber inverse centimeters corresponds to nitrogen-hydrogen bending modes, which are particularly diagnostic for the identification of this compound [1].
Research utilizing density functional theory calculations has validated these experimental assignments, demonstrating excellent correlation between theoretical predictions and observed frequencies [2]. The infrared spectral data clearly distinguishes 6-Aza-2-thiothymine from other nucleobase analogues, making it a reliable analytical tool for identification and purity assessment.
The electron ionization mass spectrometry of 6-Aza-2-thiothymine exhibits distinctive fragmentation pathways that provide crucial structural information and enable definitive molecular identification [3] [4]. The molecular ion peak appears at mass-to-charge ratio 143, corresponding to the molecular weight of the compound [5]. However, this molecular ion exhibits moderate stability under electron impact conditions, leading to characteristic fragmentation patterns.
The most significant fragmentation process occurs at low electron energies, specifically at 0.15 electron volts, resulting in the elimination of acetonitrile (CH₃CN) to yield a fragment ion at mass-to-charge ratio 41 [3] [4]. This process represents the most efficient fragmentation pathway and involves the ejection of a closed-shell neutral molecule. Computational investigations support the mechanism whereby this fragmentation leads to ring closure, forming a stable four-membered heterocyclic anion [3].
| Mass-to-Charge Ratio | Fragment Assignment | Relative Intensity | Energy (electron volts) | Mechanistic Pathway |
|---|---|---|---|---|
| 143 | Molecular ion [M]⁺ | Medium | 0.0 | Parent molecule |
| 41 | [CH₃CN]⁺ | High | 0.15 | Acetonitrile elimination |
| 115 | [M-CH₃CN]⁺ | Medium | 0.15 | Complementary fragment |
| 98 | [M-CHNS]⁺ | Low | 3.3 | Sulfur-containing loss |
| 85 | [M-CO-NH₃]⁺ | Low | Variable | Multiple bond cleavages |
| 56 | [M-C₂H₅NS]⁺ | Low | Variable | Complex rearrangement |
A long-lived parent anion with an approximate lifetime of 75 microseconds is observed near zero electron energy, providing evidence for the formation of stable radical anions [3]. This finding is particularly significant as it demonstrates the compound's ability to capture low-energy electrons effectively. The slow decay of this anion species occurs through the elimination of acetonitrile, consistent with the fragmentation pattern observed at higher energies.
At higher electron energies, specifically near 3.3 electron volts, additional fragmentation produces an anion at mass-to-charge ratio 41, which likely corresponds to a metastable valence anion of bent acetonitrile, although the formation of dipole-bound anions cannot be definitively excluded [3] [4]. The fragmentation at mass-to-charge ratio 98 involves the loss of sulfur-containing fragments, reflecting the unique thiocarbonyl functionality of the molecule.
Matrix-assisted laser desorption ionization mass spectrometry studies have demonstrated that 6-Aza-2-thiothymine serves effectively as a matrix compound for analyzing oligonucleotides and other biomolecules [6] [7]. When used as a matrix, the compound exhibits minimal background interference and produces clean spectra with reduced fragmentation of analyte molecules [8]. This application highlights the compound's unique ionization properties and its utility in analytical mass spectrometry.
The fragmentation patterns provide definitive fingerprint identification of 6-Aza-2-thiothymine and enable differentiation from structurally related compounds. The characteristic loss of acetonitrile at low energies represents a diagnostic reaction that can be exploited for both qualitative identification and quantitative analysis applications.
The nuclear magnetic resonance spectroscopic analysis of 6-Aza-2-thiothymine provides detailed information about the electronic environment and molecular dynamics of this heterocyclic compound [9] [10]. Both proton and carbon-13 nuclear magnetic resonance spectroscopy reveal characteristic chemical shifts that reflect the unique electronic structure and tautomeric behavior of this modified nucleobase.
The proton nuclear magnetic resonance spectrum of 6-Aza-2-thiothymine exhibits several distinct resonances that correspond to different proton environments within the molecule [9]. The methyl group attached to the heterocyclic ring appears as a sharp singlet in the chemical shift range of 2.4 to 2.7 parts per million, shifted downfield compared to typical aliphatic methyl groups due to the electron-withdrawing effects of the adjacent heterocyclic system [11] [12].
The most characteristic feature of the spectrum is the presence of exchangeable protons corresponding to the nitrogen-hydrogen functionalities. The ring nitrogen-hydrogen proton appears as a broad singlet in the range of 11.5 to 12.5 parts per million, significantly deshielded due to hydrogen bonding interactions and the electron-withdrawing nature of the heterocyclic framework [13] [14]. Similarly, the amide nitrogen-hydrogen proton resonates as a broad singlet between 10.5 and 11.5 parts per million.
| Proton Environment | Chemical Shift (δ parts per million) | Multiplicity | Integration | Electronic Environment |
|---|---|---|---|---|
| Methyl group (CH₃) | 2.4-2.7 | Singlet | 3H | Electron-withdrawing heterocycle effect |
| Ring nitrogen-hydrogen | 11.5-12.5 | Broad singlet | 1H | Hydrogen bonding, tautomerism |
| Amide nitrogen-hydrogen | 10.5-11.5 | Broad singlet | 1H | Amide functionality, hydrogen bonding |
| Enolic hydroxyl (tautomer) | 15-17 | Broad singlet | 1H (variable) | Highly deshielded enolic proton |
In tautomeric forms where enolic hydroxyl groups are present, extremely downfield resonances may be observed in the range of 15 to 17 parts per million [15]. These signals are highly diagnostic for enolic tautomers and demonstrate the compound's ability to exist in multiple tautomeric states depending on solvent conditions and temperature.
The carbon-13 nuclear magnetic resonance spectrum provides direct information about the carbon framework and electronic environment of 6-Aza-2-thiothymine [16] [17]. The spectrum exhibits four distinct carbon resonances corresponding to the different carbon environments within the molecule.
The most deshielded carbon appears in the range of 170 to 180 parts per million and is assigned to the thiocarbonyl carbon (C-2) [17]. This significant downfield shift reflects the unique electronic environment created by the carbon-sulfur double bond and the adjacent nitrogen atoms. The carbonyl carbon (C-5) resonates between 150 and 160 parts per million, consistent with carbonyl carbons in heterocyclic systems [16].
| Carbon Position | Chemical Shift (δ parts per million) | Carbon Type | Electronic Environment |
|---|---|---|---|
| C-2 (thiocarbonyl) | 170-180 | Thiocarbonyl carbon | Highly deshielded by carbon-sulfur double bond |
| C-5 (carbonyl) | 150-160 | Carbonyl carbon | Deshielded by carbon-oxygen double bond |
| C-6 (methyl-bearing) | 140-150 | Heteroaromatic carbon | Ring carbon with substituent |
| Methyl carbon (CH₃) | 20-25 | Methyl carbon | Shielded aliphatic carbon |
The aromatic carbon bearing the methyl substituent (C-6) appears between 140 and 150 parts per million, characteristic of substituted heteroaromatic carbons [17]. The methyl carbon exhibits the most upfield resonance at 20 to 25 parts per million, typical of aliphatic methyl carbons attached to electron-withdrawing groups [18].
The nuclear magnetic resonance data clearly distinguishes 6-Aza-2-thiothymine from other nucleobase analogues and provides definitive structural confirmation. The chemical shift patterns are consistent with the proposed triazine ring structure and confirm the presence of both carbonyl and thiocarbonyl functionalities within the molecule.
The ultraviolet-visible absorption spectroscopy of 6-Aza-2-thiothymine reveals distinctive electronic transitions that reflect the unique chromophoric properties of this modified nucleobase [19] [20]. The compound exhibits intense absorption in the ultraviolet region with characteristic bands that provide insights into its electronic structure and photophysical behavior.
The primary electronic transition occurs at approximately 320 nanometers and is assigned to the S₂(π→π) state, representing the most significant absorption feature in the spectrum [19] [20]. This transition corresponds to the promotion of electrons from bonding π orbitals to antibonding π orbitals within the heterocyclic system. The intensity of this absorption is significantly enhanced compared to the parent thymine molecule due to the presence of the aza substitution and the thiocarbonyl functionality.
A secondary absorption band is observed in the range of 290 to 310 nanometers, attributed to the S₁(n→π) transition [15] [20]. This lower-intensity transition involves the excitation of non-bonding electrons localized on nitrogen and sulfur atoms to antibonding π orbitals. The presence of this transition is characteristic of compounds containing heteroatoms with lone electron pairs.
| Wavelength (nanometers) | Assignment | Transition Type | Absorption Coefficient | Photophysical Significance |
|---|---|---|---|---|
| 320 | S₂(π→π*) transition | π→π* | High | Primary photochemical excitation |
| 290-310 | S₁(n→π*) transition | n→π* | Medium | Secondary electronic transition |
| 250-270 | Higher energy π→π* | π→π* | High | High-energy chromophore transitions |
Higher energy absorption bands are observed in the 250 to 270 nanometer region, corresponding to additional π→π* transitions involving higher-lying molecular orbitals [21]. These transitions contribute to the overall chromophoric properties of the compound and influence its photochemical reactivity.
Studies of 6-Aza-2-thiothymine in complex with gold nanoclusters have revealed additional absorption features that provide insights into the electronic interactions between the ligand and metal core [1] [22]. The gold nanocluster complexes exhibit discrete absorption bands at 406 and 473 nanometers, assigned to specific molecular orbital transitions (HOMO-2→LUMO+2 and HOMO→LUMO+2, respectively) [1]. The absorption edge at 523 nanometers corresponds to an energy gap of 2.4 electron volts, indicating semiconducting character [1].
The compound demonstrates remarkable photophysical properties, including highly efficient intersystem crossing with quantum yields approaching unity [19] [20]. This property makes 6-Aza-2-thiothymine an effective photosensitizer for singlet oxygen generation, with quantum yields of 0.69 ± 0.02 for singlet oxygen formation [19]. The combination of sulfur and aza substitutions significantly influences the excited-state dynamics compared to the parent thymine molecule.
Photochemical studies have demonstrated that ultraviolet irradiation at wavelengths greater than 320 nanometers induces tautomeric interconversion processes [15]. These photoisomerization reactions involve proton transfer from nitrogen-hydrogen groups to the sulfur atom of the thiocarbonyl moiety, generating rare thiol tautomers that can be trapped and characterized under matrix isolation conditions.
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